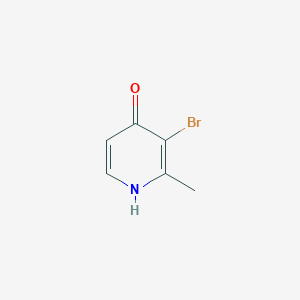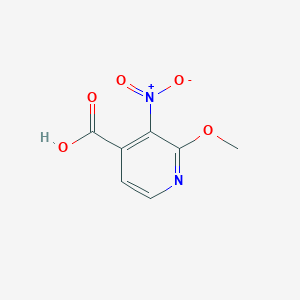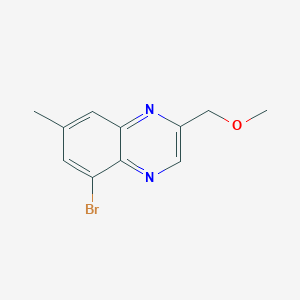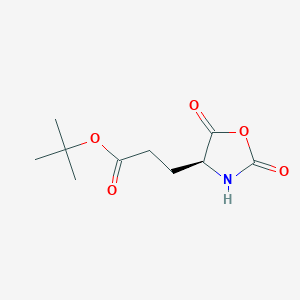
tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate is a chemical compound that belongs to the class of oxazolidinones. It is characterized by the presence of a tert-butyl group, a dioxooxazolidine ring, and a propanoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate typically involves the reaction of tert-butyl alcohol with a protected amino acid derivative. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions, yielding the desired tert-butyl ester in good yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites, altering enzyme conformation, and modulating biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate include:
- tert-Butyl alcohol
- tert-Butyl chloride
- tert-Butyl esters
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the tert-butyl group and the dioxooxazolidine ring. This structural feature imparts distinct reactivity and applications, making it valuable in various fields of research and industry .
Propriétés
Numéro CAS |
86409-29-2 |
|---|---|
Formule moléculaire |
C10H15NO5 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
tert-butyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-7(12)5-4-6-8(13)15-9(14)11-6/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1 |
Clé InChI |
HUCGXHMGDPFJQK-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1 |
SMILES canonique |
CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


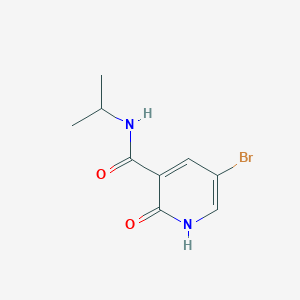
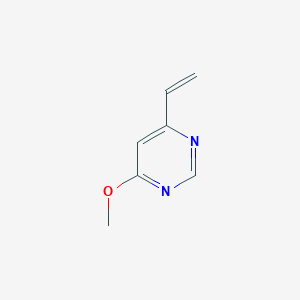
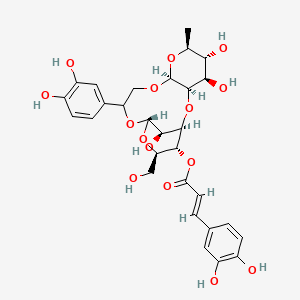
![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
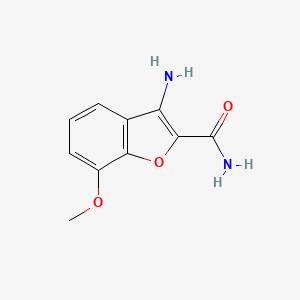
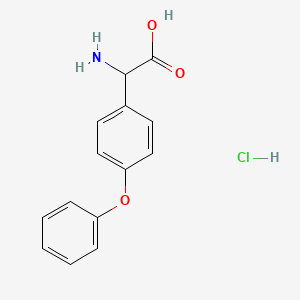
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
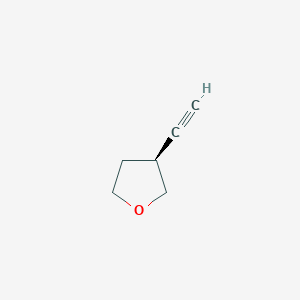
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)
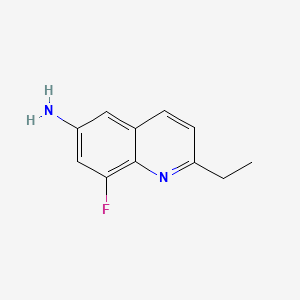
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)
